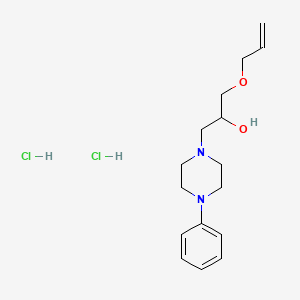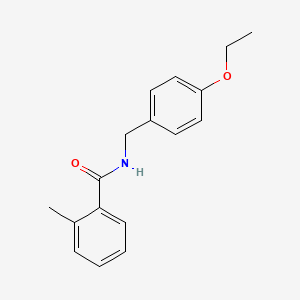![molecular formula C17H13ClN4O3 B4711513 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B4711513.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide
Descripción general
Descripción
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that belongs to the class of pyrazole-based compounds and has been shown to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and heme oxygenase-1 (HO-1). It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models of neurodegenerative diseases. It also improves motor function and reduces neuronal damage in animal models of stroke and traumatic brain injury. In addition, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease. Another area of interest is the potential use of this compound in the treatment of spinal cord injury. It has been shown to improve locomotor function and reduce tissue damage in animal models of spinal cord injury. Further research is needed to fully understand the therapeutic potential of this compound in these and other diseases.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, stroke, traumatic brain injury, and spinal cord injury. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties.
Propiedades
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c18-14-5-1-12(2-6-14)11-21-10-9-16(20-21)19-17(23)13-3-7-15(8-4-13)22(24)25/h1-10H,11H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFOGDMCQZSPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4711430.png)


![isopropyl 2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4711437.png)
![N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4711443.png)
![2-iodo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4711453.png)

![(3aR,7aS)-2-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4711467.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B4711471.png)


![2-{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4711506.png)

![4-[(6-bromo-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B4711521.png)